![molecular formula C17H23ClN4O B1148948 N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride CAS No. 141136-01-8](/img/structure/B1148948.png)
N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride
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Description
The compound belongs to a class of chemicals known for their complex synthesis and broad application in medicinal chemistry. Its structural complexity and functional groups make it a candidate for various biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds related to "N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride" involves multi-step reactions, starting from basic bicyclic and indazole precursors. These processes often employ techniques such as the Michael–Dieckmann condensation, providing a controlled way to introduce specific stereochemistry (Garrido, Nieto, & Díez, 2013).
Molecular Structure Analysis
The molecular structure of azabicyclo[3.3.1]nonane derivatives has been extensively studied through spectroscopic methods, including NMR and X-ray diffraction. These studies reveal that such compounds generally adopt a twin-chair conformation with equatorial orientation of substituents, contributing to their biological activity and chemical reactivity (Park, Jeong, & Parthiban, 2011).
Chemical Reactions and Properties
The reactivity of azabicyclo[3.3.1]nonane derivatives with various nucleophiles has been a subject of study, showcasing their versatility in chemical reactions. These compounds can undergo reactions such as condensation with hydroxylamine and hydrazine hydrate to yield oximes, hydrazones, and azines, reflecting their chemical diversity (Moskalenko & Boev, 2009).
Scientific Research Applications
Synthetic Routes and Biological Applications
Synthetic Methodologies for Heterocyclic Compounds
Research into heterocyclic compounds, such as 1,2,3-triazoles, which are structurally related to the queried compound, highlights the diversity of synthetic routes and their significance in drug discovery and material science. These methodologies include copper-catalyzed azide-alkyne cycloaddition, representing a cornerstone in click chemistry, for constructing complex molecules with high selectivity and yield. This synthetic versatility underpins the development of new drugs and materials with enhanced biological and physical properties (Kaushik et al., 2019).
Oxadiazole Derivatives in Drug Development
The exploration of oxadiazole-containing compounds underscores their pharmacological potential across a broad spectrum of activities, including antiviral, anti-inflammatory, and anticancer properties. These findings reflect the compound's role in the synthesis of bioactive molecules, offering a pathway to new therapeutic agents (Rana et al., 2020).
properties
IUPAC Name |
N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.ClH/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11;/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22);1H/t11-,12+,13?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPROKMWVNUWVSC-KOQCZNHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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